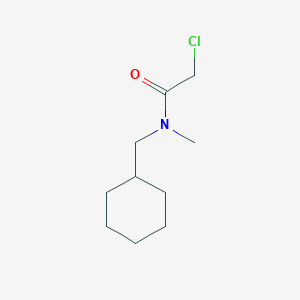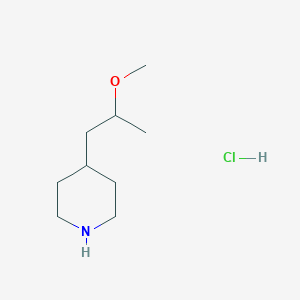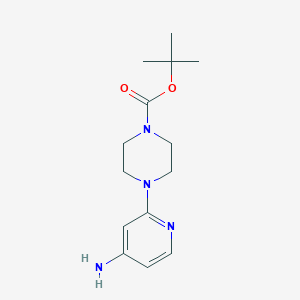
1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine
Übersicht
Beschreibung
1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine is a chemical compound with the molecular formula C11H22N2 and a molecular weight of 182.31 g/mol . It is also known by its IUPAC name, 1-(1-cyclobutyl-3-piperidinyl)ethanamine . The compound is typically stored at 4°C and is available in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H22N2/c1-9(12)10-4-3-7-13(8-10)11-5-2-6-11/h9-11H,2-8,12H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 182.31 g/mol . The compound is typically stored at 4°C .Wissenschaftliche Forschungsanwendungen
Novel Synthesis Approaches
Innovative synthesis methods involving 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine or its structural analogs have been developed to create complex molecules with potential applications in medicinal chemistry and materials science. For example, Merkul and Müller (2006) introduced a novel consecutive three-component synthesis of oxazoles, demonstrating the versatility of amine derivatives in complex organic reactions (Merkul & Müller, 2006). Similarly, Prasad (2021) explored the design and synthesis of novel amine derivatives showing antibacterial activity, highlighting the compound's role in developing new antimicrobial agents (Prasad, 2021).
Advanced Material Development
Amine derivatives, similar to this compound, have been utilized in the development of advanced materials. Ferruti et al. (2000) investigated poly(amido-amine)s as endosomolytic polymers, correlating physicochemical properties with biological activity. This research underscores the importance of such compounds in creating biocompatible materials with potential therapeutic applications (Ferruti et al., 2000).
Drug Discovery and Development
The structural motif of this compound is evident in molecules designed for drug discovery. Asghari et al. (2016) synthesized derivatives showing potential as inhibitors of 15-lipoxygenase, indicative of the role such structures play in the development of new therapeutic agents (Asghari et al., 2016).
Enantioselective Synthesis
Enantioselective synthesis involving amine derivatives has been a focal point of research, aiming to create chiral molecules with high purity. Kukuljan et al. (2016) detailed the synthesis and structural evaluation of molecules incorporating the amine functionality, contributing to the field of stereochemistry and the production of enantiomerically pure compounds (Kukuljan et al., 2016).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements H314 and H335 suggest that it causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
1-(1-cyclobutylpiperidin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-9(12)10-4-3-7-13(8-10)11-5-2-6-11/h9-11H,2-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHMDAYMKUALJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C2CCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454362.png)





![5'H-Spiro[cyclohexane-1,4'-pyrrolo[1,2-a]quinoxaline]-4-carboxylic acid](/img/structure/B1454371.png)
![1-{[1-(2-Chloropyridin-3-yl)-1H-pyrrol-2-yl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B1454372.png)
![[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B1454374.png)


![2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B1454378.png)


